1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8
CAS No.: 1391054-74-2
Cat. No.: VC0132777
Molecular Formula: C23H29Cl2N3O2
Molecular Weight: 450.404
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391054-74-2 |
|---|---|
| Molecular Formula | C23H29Cl2N3O2 |
| Molecular Weight | 450.404 |
| IUPAC Name | 1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol |
| Standard InChI | InChI=1S/C23H29Cl2N3O2/c24-19-4-3-5-20(23(19)25)27-14-12-26(13-15-27)10-1-2-11-28-21-16-18(29)8-6-17(21)7-9-22(28)30/h3-6,8,16,22,29-30H,1-2,7,9-15H2 |
| Standard InChI Key | CZPAXGIKKRSFRB-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)O)N(C1O)CCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Introduction
Chemical Structure and Fundamental Properties
Structural Composition
1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 is derived from the non-deuterated parent compound, which possesses a molecular formula of C23H27Cl2N3O2 . The deuterated variant replaces eight hydrogen atoms with deuterium (²H), a stable isotope of hydrogen. The compound's core structure consists of a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (carbostyril) moiety connected to a 2,3-dichlorophenylpiperazine group via a four-carbon butyl chain .
The compound features several key structural elements:
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A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core
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A butyl linker chain
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A piperazine ring system
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A 2,3-dichlorophenyl terminus
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Eight deuterium atoms strategically positioned within the molecular framework
Physicochemical Properties
Based on the non-deuterated analog, the compound exhibits specific physicochemical characteristics, which would be slightly modified by deuteration. The deuterated compound's molecular weight would be approximately 8 atomic mass units higher than the non-deuterated version (448.39 g/mol) .
Table 1: Physicochemical Properties of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril and its Deuterated Analog
| Property | Non-deuterated Value | Expected Impact of Deuteration |
|---|---|---|
| Molecular Weight | 448.39 g/mol | Increase by ~8 g/mol |
| Boiling Point | 689.3±55.0 °C (Predicted) | Slight increase |
| Density | 1.297±0.06 g/cm³ (Predicted) | Minimal change |
| pKa | 9.78±0.20 (Predicted) | Minimal change |
| Physical Form | Solid | Unchanged |
| Color | White to Off-White | Unchanged |
| Solubility | Slightly soluble in chloroform, DMSO, methanol | Similar solubility profile |
The deuteration process generally leads to isotope effects that can subtly alter physicochemical properties, including:
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Slightly increased bond strength (C-D bonds are stronger than C-H bonds)
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Marginally reduced reaction rates in processes involving the deuterated positions
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Enhanced metabolic stability in biological systems
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Modified spectroscopic properties
Spectroscopic Characteristics
The deuterated compound presents distinctive spectroscopic features that differentiate it from the non-deuterated analog. Most notably:
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Mass Spectrometry: The molecular ion peak appears at approximately 8 m/z units higher than the non-deuterated compound, with characteristic isotope distribution patterns.
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Nuclear Magnetic Resonance (NMR): ²H-NMR spectroscopy reveals the positions of deuteration, while ¹H-NMR shows reduced intensity or absence of signals corresponding to the deuterated positions.
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Infrared Spectroscopy: C-D stretching vibrations appear at lower frequencies (approximately 2000-2200 cm⁻¹) compared to C-H stretching (2800-3000 cm⁻¹).
Synthesis and Production Considerations
Synthetic Approaches
The synthesis of 1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8 likely employs specialized deuteration techniques applied to the corresponding non-deuterated compound. Two principal approaches to deuteration may be utilized:
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Direct H/D Exchange: This method involves treating the parent compound with deuterated solvents (e.g., D₂O, CD₃OD) under specific conditions that promote hydrogen-deuterium exchange at acidic positions.
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De Novo Synthesis: This approach incorporates deuterated starting materials or reagents at appropriate synthetic stages to yield the final deuterated product.
Given the compound's classification as an aripiprazole impurity, its production is likely conducted under strictly controlled conditions to ensure high purity and accurate isotopic incorporation.
Production Scale and Accessibility
Analytical Applications and Significance
Role in Pharmaceutical Quality Control
The deuterated compound serves critical functions in pharmaceutical analysis:
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Internal Standard: As a deuterated analog of a known aripiprazole impurity, it functions as an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays. The mass difference between the deuterated and non-deuterated compounds allows for simultaneous detection and accurate quantification.
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Reference Standard: It serves as a reference material for identifying and characterizing the corresponding non-deuterated impurity in aripiprazole batches.
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Method Development: The compound facilitates the development and validation of analytical methods for impurity profiling of aripiprazole formulations.
Regulatory Context
Pharmaceutical regulatory frameworks worldwide, including the FDA, EMA, and ICH guidelines, establish strict limits for pharmaceutical impurities. The deuterated compound plays an essential role in ensuring compliance with these regulatory requirements by enabling accurate identification and quantification of the corresponding impurity.
Table 2: Regulatory Significance of Deuterated Reference Standards in Pharmaceutical Analysis
| Function | Significance | Regulatory Impact |
|---|---|---|
| Impurity Identification | Confirms identity of unknown peaks | Ensures compliance with identification requirements |
| Quantitative Analysis | Enables accurate measurement of impurity levels | Supports batch release decisions |
| Method Validation | Demonstrates specificity and accuracy of analytical methods | Required for regulatory submissions |
| Stability Studies | Monitors impurity formation during shelf life | Supports expiry dating |
Current Research and Development
Analytical Method Development
Current research likely focuses on optimizing analytical methods that utilize the deuterated compound for impurity profiling of aripiprazole. These methods may include:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques optimized for simultaneous detection of multiple impurities
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High-Resolution Mass Spectrometry (HRMS) methods for accurate mass determination and structure elucidation
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NMR spectroscopy applications for structural confirmation and position-specific analysis
Structure-Activity Relationship Studies
Given the structural similarity to aripiprazole, there may be ongoing research investigating the structure-activity relationships of aripiprazole-related compounds, including this impurity. Such studies could provide insights into:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume